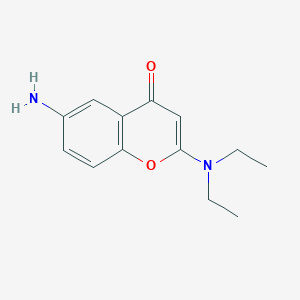

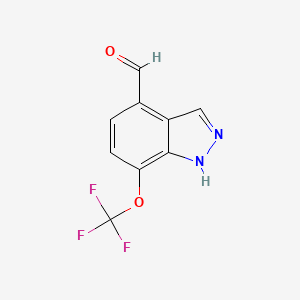

7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Trifluorometoxi)-1H-indazol-4-carbaldehído es un compuesto químico que presenta un grupo trifluorometoxi unido a un anillo de indazol, con un grupo funcional aldehído en la posición 4

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Un método común incluye la trifluorometoxilación de piridinas y pirimidinas funcionalizadas bajo condiciones de reacción suaves . El proceso a menudo implica el uso de reactivos trifluorometoxilantes, que facilitan la incorporación del grupo trifluorometoxi en la molécula objetivo .

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar protocolos escalables y operacionalmente simples para la trifluorometoxilación regioselectiva. Estos métodos están diseñados para ser eficientes y rentables, asegurando altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: 7-(Trifluorometoxi)-1H-indazol-4-carbaldehído experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo aldehído puede oxidarse para formar ácidos carboxílicos.

Reducción: El grupo aldehído puede reducirse para formar alcoholes.

Sustitución: El grupo trifluorometoxi puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄) se utilizan con frecuencia.

Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como hidruro de sodio (NaH) y varios haluros.

Productos Principales:

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en Investigación Científica

7-(Trifluorometoxi)-1H-indazol-4-carbaldehído tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se investiga su potencial como compuesto bioactivo en varios ensayos biológicos.

Medicina: Se explora su potencial propiedades terapéuticas, incluido su papel en el descubrimiento y desarrollo de fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.

Aplicaciones Científicas De Investigación

7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

El mecanismo de acción de 7-(Trifluorometoxi)-1H-indazol-4-carbaldehído implica su interacción con objetivos moleculares y vías específicas. Se sabe que el grupo trifluorometoxi mejora la afinidad de unión del compuesto a su objetivo, lo que puede conducir a una mayor actividad biológica. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación específica y el contexto de uso .

Compuestos Similares:

Éteres trifluorometilados: Estos compuestos comparten el grupo trifluorometoxi y exhiben propiedades similares en términos de reactividad y aplicaciones.

Derivados de indazol: Compuestos con estructuras de indazol similares pero diferentes sustituyentes en varias posiciones.

Singularidad: 7-(Trifluorometoxi)-1H-indazol-4-carbaldehído es único debido a la combinación específica del grupo trifluorometoxi y el grupo funcional aldehído en el anillo de indazol. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .

Comparación Con Compuestos Similares

Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar properties in terms of reactivity and applications.

Indazole derivatives: Compounds with similar indazole structures but different substituents at various positions.

Uniqueness: 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde is unique due to the specific combination of the trifluoromethoxy group and the aldehyde functional group on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Propiedades

Fórmula molecular |

C9H5F3N2O2 |

|---|---|

Peso molecular |

230.14 g/mol |

Nombre IUPAC |

7-(trifluoromethoxy)-1H-indazole-4-carbaldehyde |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-2-1-5(4-15)6-3-13-14-8(6)7/h1-4H,(H,13,14) |

Clave InChI |

ZSUGBUKFXOZKKY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=C1C=O)C=NN2)OC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)

![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)

![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)

![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)